1-(4-Methylphenyl)-4-piperidinecarboxylic Acid: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
1-(4-Methylphenyl)-4-piperidinecarboxylic Acid: Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
Executive Summary
In contemporary drug discovery, conformationally restricted scaffolds are paramount for optimizing target affinity and pharmacokinetic profiles. 1-(4-Methylphenyl)-4-piperidinecarboxylic acid (CAS: 1241894-77-8) serves as a privileged building block in medicinal chemistry[1]. By integrating a saturated piperidine ring N-linked to a lipophilic p-tolyl group, this molecule offers a highly defined spatial vector. The C4-carboxylic acid moiety acts as a versatile synthetic handle, making this compound an ideal precursor for the rapid generation of focused amide libraries and complex active pharmaceutical ingredients (APIs)[2].
Physicochemical Profiling
Understanding the structural and physicochemical parameters of this intermediate is critical for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits amphoteric properties due to the presence of both an acidic carboxyl group and a weakly basic aniline-like tertiary amine.
Table 1: Physicochemical and Structural Properties
| Parameter | Value | Reference |
| IUPAC Name | 1-(4-Methylphenyl)piperidine-4-carboxylic acid | Nomenclature |
| CAS Registry Number | 1241894-77-8 | [3] |
| Molecular Formula | C13H17NO2 | |
| Molecular Weight | 219.28 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | ~40.5 Ų | Computed |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Structural |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Piperidine Nitrogen) | Structural |
Mechanistic Synthesis Pathways
The construction of the N-aryl bond in piperidine systems is historically challenging due to the inherent basicity of the secondary amine and the risk of undesired side reactions. Modern transition-metal catalysis provides two highly efficient, orthogonal pathways to access this scaffold[5].
Fig 1: Divergent transition-metal catalyzed synthetic pathways for the target compound.
Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction forms a robust C-N bond between an isonipecotic acid ester and 4-bromotoluene[5]. The selection of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is the critical mechanistic driver. Causality: The extreme steric bulk of RuPhos accelerates the reductive elimination step from the palladium center, effectively outcompeting the undesired β-hydride elimination pathway that typically plagues secondary amine couplings[2].
Pathway B: Copper-Catalyzed Chan-Lam Oxidative Coupling
An alternative route utilizes p-tolylboronic acid and a copper(II) catalyst under an oxygen atmosphere[6]. Causality: The Cu(II) species coordinates both the piperidine nitrogen and the boronic acid. Molecular oxygen acts as a terminal oxidant to drive the reductive elimination and regenerate the active Cu(II) catalyst. This method operates at room temperature, avoiding the thermal degradation risks associated with palladium catalysis.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol details a self-validating Buchwald-Hartwig amination workflow.
Protocol: Two-Step Synthesis via Buchwald-Hartwig Amination
Step 1: N-Arylation (Cross-Coupling)
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Setup: In an oven-dried Schlenk flask, combine ethyl isonipecotate (1.0 equiv), 4-bromotoluene (1.1 equiv), Pd2(dba)3 (0.02 equiv), RuPhos (0.04 equiv), and Cs2CO3 (2.0 equiv)[2].
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Solvent & Degassing: Add anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles.
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Causality: Molecular oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich RuPhos ligand and the subsequent deactivation of the active Pd(0) catalyst species.
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Reaction: Heat the mixture to 100 °C for 12 hours under a positive nitrogen atmosphere.
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Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of 4-bromotoluene (highly UV active) and the appearance of a new, lower Rf spot indicates successful conversion. Confirm the intermediate mass via LC-MS (Expected [M+H]+ for the ethyl ester intermediate: 248.1).
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Workup: Filter the crude mixture through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate in vacuo.
Step 2: Saponification (Ester Hydrolysis)
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Hydrolysis: Dissolve the crude ethyl 1-(4-methylphenyl)piperidine-4-carboxylate in a 3:1 mixture of THF and H2O. Add LiOH·H2O (3.0 equiv).
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Reaction: Stir vigorously at room temperature for 4 hours.
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Validation Check: LC-MS analysis must indicate the complete consumption of the ester intermediate and the sole presence of the target acid ( [M+H]+ : 220.1).
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Isolation: Remove the THF in vacuo. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to 4.5 using 1M HCl.
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Causality: The product contains both a weakly basic nitrogen and an acidic carboxylic acid. Adjusting the solution to its isoelectric point (pH ~4.5) minimizes its aqueous solubility and forcefully drives the precipitation of the zwitterionic product.
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Collection: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to yield pure 1-(4-Methylphenyl)-4-piperidinecarboxylic acid[4].
Downstream Applications: Library Generation
Once synthesized, the free carboxylic acid serves as an anchor point for generating functionalized derivatives. Using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the acid is rapidly converted into an activated ester, which subsequently undergoes aminolysis with diverse primary or secondary amines[2].
Fig 2: Downstream amide functionalization workflow for targeted library generation.
Analytical Characterization Standards
To confirm the structural integrity of the final product, the following analytical benchmarks should be met:
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1H NMR (400 MHz, CDCl3): The p-tolyl group will present a classic AA'BB' aromatic system (two doublets integrating for 2H each) between δ 6.80 and 7.10 ppm. A sharp singlet at δ 2.25 ppm corresponds to the aryl methyl group. The piperidine equatorial protons adjacent to the nitrogen will appear deshielded around δ 3.50 ppm due to the electron-withdrawing nature of the N-aryl bond.
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13C NMR (100 MHz, CDCl3): The carboxylic acid carbonyl carbon will resonate at approximately δ 178.0 ppm.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C13H18NO2+ [M+H]+ : 220.1332; Found: 220.1330.
References
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Journal of the American Chemical Society. "Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes" (Contextualizing Chan-Lam Coupling and N-Boc-isonipecotic acid). ACS Publications. URL:[Link]
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Howei Pharm. "CAS 1241894-77-8 C13H17NO2 1-(4-Methylphenyl)-4-piperidinecarboxylic acid." Howei Pharm. URL:[Link]
Sources
- 1. 914349-50-1|Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride | 1189684-40-9 | Benchchem [benchchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 1241894-77-8|1-(4-Methylphenyl)-4-piperidinecarboxylic acid|BLDPharm [bldpharm.com]
- 5. Methyl({[(2S)-piperidin-2-yl]methyl})amine | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
